molecular formula C7H5BrN2 B152527 3-Bromoindazole CAS No. 40598-94-5

3-Bromoindazole

Cat. No.: B152527
CAS No.: 40598-94-5
M. Wt: 197.03 g/mol
InChI Key: HTKXRTUKPXEALT-UHFFFAOYSA-N
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Description

3-Bromoindazole is an organic compound with the chemical formula C7H5BrN2. It is a derivative of indazole, where a bromine atom is substituted at the third position of the indazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromoindazole can be synthesized through several methods. One common approach involves the bromination of indazole. This process typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve good yields .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and efficient methods. For instance, electrochemical bromination using platinum plates as both anode and cathode has been reported. This method uses allyl bromide in the presence of sodium iodide, providing a more environmentally friendly and cost-effective approach .

Chemical Reactions Analysis

Types of Reactions: 3-Bromoindazole undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Heck Reaction: This palladium-catalyzed reaction involves the coupling of this compound with alkenes to form 3-vinylindazoles.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.

    Heck Reaction: Palladium catalysts, bases like potassium carbonate, and phase-transfer catalysts are commonly used.

Major Products:

Scientific Research Applications

3-Bromoindazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 5-Bromo-1H-indazole
  • 4-Bromo-1H-indazole
  • 6-Bromo-1H-benzimidazole
  • 5-Bromo-7-azaindole

Comparison: 3-Bromoindazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound often exhibits higher selectivity for certain biological targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

3-bromo-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTKXRTUKPXEALT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352241
Record name 3-Bromoindazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40598-94-5
Record name 3-Bromo-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40598-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromoindazole
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URL https://comptox.epa.gov/dashboard/DTXSID30352241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-1H-indazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 3-bromoindazole in organic synthesis?

A1: this compound serves as a valuable building block in organic synthesis, particularly for constructing more complex indazole derivatives. Its utility stems from the reactivity of the bromine atom, which can be readily substituted in various reactions. For instance, it undergoes efficient Suzuki-Miyaura cross-coupling reactions, a versatile method for forming carbon-carbon bonds. [] Additionally, this compound participates in Heck reactions, another powerful tool for carbon-carbon bond formation. []

Q2: Can this compound be used to generate reactive intermediates for further chemical transformations?

A3: Yes, this compound can be used to generate reactive intermediates like N-heterocyclic carbenes (NHCs). This is achieved through decarboxylation of 1,2-dimethylindazolium-3-carboxylate, which yields 1,2-dimethylindazol-3-ylidene. [] This NHC exhibits intriguing reactivity, for example, facilitating ring enlargement reactions of α-halo ketones to form cinnolines. []

Q3: Are there any known applications of this compound derivatives in medicinal chemistry?

A4: Yes, this compound derivatives have shown promise in medicinal chemistry. For example, 3-bromo-1H-indazole-5-carboxylic acid has been investigated for its interactions with Phosphopantetheine adenylyltransferase from Mycobacterium abscessus, a target for antibacterial drug development. [] Furthermore, the synthesis of axitinib, a known tyrosine kinase inhibitor used in cancer treatment, can be achieved efficiently using a two-step mechanochemical Heck/Migita cross-coupling strategy starting from a this compound derivative. []

Q4: What spectroscopic techniques are commonly employed for characterizing this compound?

A5: The electronic structure and substitution patterns of this compound and its derivatives can be elucidated using techniques like HeIα photoelectron spectroscopy (PES). This method provides insights into the ionization energies of the molecule, offering valuable information about its electronic properties and how substituents like nitro groups influence its orbital energies. []

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